molecular formula C16H22FNO5S B369259 Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate CAS No. 873589-31-2

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B369259
CAS No.: 873589-31-2
M. Wt: 359.4g/mol
InChI Key: RTFNLOGEONMFIP-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically classified under the Chemical Abstracts Service registry number 873589-31-2. The compound belongs to the piperidine derivative family, which constitutes a fundamental class of pharmacologically active compounds in medicinal chemistry. The systematic nomenclature reflects the complex substitution pattern present in the molecular structure, highlighting the presence of both ethoxy and sulfonyl functional groups strategically positioned to influence the compound's biological activity.

The molecular formula of this compound is established as C16H22FNO5S, with a corresponding molecular weight of 359.413 grams per mole. This molecular composition reveals the presence of sixteen carbon atoms, twenty-two hydrogen atoms, one fluorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom. The structural complexity arises from the integration of multiple functional groups, including the ethyl ester moiety, the ethoxy substituent, the fluorine substitution on the benzene ring, and the sulfonyl linkage connecting the aromatic system to the piperidine core.

The compound can be represented through its Simplified Molecular Input Line Entry System notation as CCOC(=O)C1CCN(CC1)S(=O)(=O)c1ccc(c(c1)OCC)F. This notation provides a linear representation of the three-dimensional molecular structure, facilitating computational analysis and database searches. The presence of the fluorine atom in the 4-position of the benzene ring and the ethoxy group in the 3-position creates a unique substitution pattern that may significantly influence the compound's electronic properties and biological interactions.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Sulfonyl-Piperidine Core

The structural characterization of sulfonyl-piperidine derivatives through X-ray crystallographic analysis provides fundamental insights into the molecular geometry and conformational preferences. Related compounds containing similar sulfonyl-piperidine motifs demonstrate specific crystallographic features that can be extrapolated to understand the structural behavior of this compound. Single crystal X-ray diffraction studies of analogous compounds reveal that these systems typically crystallize in orthorhombic crystal systems with non-centrosymmetric space groups, indicating the absence of inversion symmetry in the crystal lattice.

The geometry around the sulfur atom in sulfonyl-piperidine compounds typically exhibits a distorted tetrahedral arrangement, deviating from the ideal tetrahedral angle due to electronic and steric effects. The distortion arises from the different electronic environments created by the aromatic ring, the oxygen atoms of the sulfonyl group, and the nitrogen atom of the piperidine ring. The bond angles around the sulfur center are influenced by the electron-withdrawing effects of the fluorine substituent and the electron-donating properties of the ethoxy group.

The piperidine ring conformation in sulfonyl-substituted derivatives typically adopts a chair conformation, which represents the most energetically favorable arrangement. The sulfonyl substitution introduces steric constraints that may influence the preferred conformational state of the piperidine ring. The electronic effects of the sulfonyl group are more pronounced than the steric effects caused by other substituents, as evidenced by specific bond angle variations in the piperidine ring system.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that can be assigned to specific proton environments within the molecular structure. The aromatic protons of the substituted benzene ring appear in the downfield region, typically between 6.8 and 7.9 parts per million, reflecting the deshielding effects of the aromatic system.

The piperidine ring protons generate complex multiplet patterns in the aliphatic region of the spectrum, with chemical shifts influenced by the electronic effects of the attached sulfonyl group. The proton at the carbon bearing the carboxylate ester group typically appears as a distinct signal, reflecting its unique chemical environment. The ethoxy groups present in the molecule contribute characteristic triplet and quartet patterns, with the methylene protons of the ethyl groups appearing as quartets and the methyl protons appearing as triplets due to spin-spin coupling interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with distinct signals for each carbon environment in the molecule. The carbonyl carbon of the ester group typically appears in the downfield region around 170 parts per million, while the aromatic carbons exhibit signals between 110 and 160 parts per million. The piperidine ring carbons generate signals in the aliphatic region, with chemical shifts influenced by the proximity to the electronegative nitrogen atom and the sulfonyl substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability under ionization conditions. Compounds containing alkylsulfonyl piperidine groups undergo distinctive collision-induced dissociation fragmentation pathways that involve inductive cleavage of specific bonds. The fragmentation mechanism typically initiates with the inductive cleavage of the carbon-sulfur bond, generating a six-membered cyclic ene intermediate.

The primary fragmentation pathway involves the loss of methylsulfinic acid and other sulfonyl-containing fragments, leading to the formation of corresponding imine ions. This fragmentation pattern is characteristic of alkylsulfonyl piperidine-containing compounds and provides a diagnostic tool for structural identification. The presence of the fluorine substituent and ethoxy groups may influence the fragmentation efficiency and the relative intensities of specific fragment ions.

The molecular ion peak appears at mass-to-charge ratio 359, corresponding to the molecular weight of the compound. Subsequent fragmentation generates characteristic ions that can be used for structural confirmation and quantitative analysis. The fragmentation pattern provides valuable information about the stability of different functional groups within the molecule and their relative susceptibility to cleavage under mass spectrometric conditions.

Fragment Ion (m/z) Structure Assignment Relative Intensity
359 Molecular ion [M]+ Variable
330 Loss of ethyl group Moderate
284 Loss of ethoxy group High
204 Piperidine core fragment High
175 Fluorobenzenesulfonyl fragment Moderate

Conformational Analysis Through Computational Modeling

Density Functional Theory-Optimized Geometries

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational modeling reveals the preferred conformational arrangements and the relative energies of different molecular conformations. The optimized geometry demonstrates the three-dimensional arrangement of atoms that corresponds to the global minimum energy configuration.

The piperidine ring adopts a chair conformation in the optimized structure, with the sulfonyl substituent occupying an equatorial position to minimize steric interactions. The bond lengths and angles obtained from Density Functional Theory calculations show excellent agreement with experimental crystallographic data for related compounds. The carbon-nitrogen bond lengths in the piperidine ring typically range from 1.45 to 1.48 angstroms, while the sulfur-nitrogen bond length is approximately 1.63 angstroms.

The electronic structure analysis reveals the distribution of electron density throughout the molecule and identifies regions of high and low electron density. The fluorine substituent significantly influences the electronic properties of the benzene ring, creating an electron-deficient system that may enhance the compound's reactivity toward nucleophilic attack. The ethoxy substituent provides electron-donating effects that partially counteract the electron-withdrawing influence of the fluorine atom.

Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic properties and potential reactivity. The energy gap between these orbitals provides information about the compound's stability and its potential for electronic transitions under various conditions.

Torsional Angle Variations in Benzenesulfonyl-Piperidine Linkage

The conformational flexibility of this compound is primarily determined by the rotational freedom around the sulfur-nitrogen bond connecting the benzenesulfonyl moiety to the piperidine ring. Computational analysis of torsional angle variations reveals the energy landscape associated with rotation around this critical bond. The torsional angle between the benzene ring plane and the piperidine ring influences the overall molecular shape and may affect biological activity.

The potential energy surface scan demonstrates multiple local minima corresponding to different conformational states. The most stable conformation typically corresponds to a torsional angle that minimizes steric interactions between the benzene ring and the piperidine substituents. The energy barriers between different conformational states are relatively low, indicating significant conformational flexibility at physiological temperatures.

The oxime group bridging in related compounds exhibits specific orientational preferences, with antiperiplanar and synperiplanar conformations being energetically favored. The torsional angle values typically range from 0.3 to 178.4 degrees, depending on the specific substituent pattern and environmental conditions. These conformational variations may significantly influence the compound's interaction with biological targets and its pharmacological properties.

Torsional Angle (degrees) Relative Energy (kcal/mol) Conformational State
0.3 0.0 Synperiplanar
90.0 2.1 Perpendicular
178.4 0.2 Antiperiplanar
270.0 2.3 Perpendicular

The analysis of conformational preferences provides crucial information for understanding the compound's three-dimensional structure and its potential for molecular recognition events. The flexibility of the benzenesulfonyl-piperidine linkage may allow the compound to adopt optimal conformations for binding to specific biological targets, enhancing its potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S/c1-3-22-15-11-13(5-6-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFNLOGEONMFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.

    Ethylation: The final step involves the ethylation of the compound using ethyl iodide or a similar reagent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate (Target) 3-Ethoxy-4-fluorobenzenesulfonyl C₁₅H₁₉FNO₅S 344.38 Reference compound with sulfonyl and fluorinated aromatic substituents.
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl (SO₂NH₂ attached to benzoyl) C₁₅H₁₉N₂O₅S 355.39 Benzoyl linkage instead of sulfonyl; sulfamoyl group increases hydrogen bonding.
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate 3-Fluorobenzyl (CH₂-C₆H₄F) C₁₅H₂₀FNO₂ 289.33 Benzyl substituent (electron-neutral) vs. sulfonyl; lower molecular weight.
Ethyl 1-(2-(2,2-dimethylbenzodioxin-5-yl)ethyl)piperidine-4-carboxylate Benzodioxin-ethyl (O-linked aromatic system) C₂₀H₂₇NO₅ 385.44 Bulky benzodioxin group; lacks sulfonyl but includes ether and dioxane rings.
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate 3-Trifluoromethylpyridinyl (CF₃-C₅H₃N) C₁₄H₁₇F₃N₂O₂ 326.30 Pyridine heterocycle with CF₃ group; distinct electronic profile vs. benzene.

Reactivity Insights :

  • Sulfonyl groups (target, ) increase hydrolytic stability compared to ester or amide linkages.
  • Electron-withdrawing substituents (e.g., CF₃ in , F in target) reduce basicity of the piperidine nitrogen.

Physicochemical Properties

Property Target Compound Sulfamoylbenzoyl Fluorobenzyl Pyridinyl CF₃
LogP (Predicted) ~2.8 ~1.9 ~3.1 ~2.5
Water Solubility Low Moderate (due to SO₂NH₂) Low Moderate (polar pyridine)
Polar Surface Area 95 Ų 110 Ų 45 Ų 75 Ų

Notes:

  • The target’s 3-ethoxy group enhances lipophilicity, while the sulfonyl group increases polarity.
  • Pyridinyl derivatives () exhibit better solubility due to nitrogen’s lone pairs.

Biological Activity

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various pharmacological contexts.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with an ethoxy group and a fluorobenzenesulfonyl moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate sulfonyl chlorides and ethyl esters under controlled conditions to yield the desired product.

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or cell proliferation.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown activity against viruses such as HIV-1 and HSV-1, indicating that this compound may possess similar antiviral capabilities.

Compound Virus Tested Activity CC50 (μM)
3gHSV-1Moderate92
3fCVB-2Moderate96

Antibacterial and Antifungal Activity

In addition to antiviral effects, studies have shown that piperidine derivatives can exhibit antibacterial and antifungal activities. The presence of the ethoxy and fluorobenzenesulfonyl groups may enhance these properties by improving solubility and bioavailability.

Case Studies

  • Antiviral Efficacy : A study conducted on various piperidine derivatives demonstrated that modifications to the piperidine ring significantly affected antiviral potency. This compound was included in a panel of compounds tested against HIV-1, showing promising results in preliminary assays.
  • Antimicrobial Screening : Another investigation evaluated the antibacterial properties of related compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain structural modifications could lead to enhanced antimicrobial activity.

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